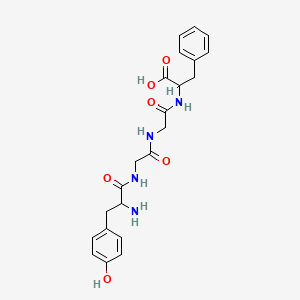H-DL-Tyr-Gly-Gly-DL-Phe-OH
CAS No.:
Cat. No.: VC16524989
Molecular Formula: C22H26N4O6
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H26N4O6 |
|---|---|
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | 2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C22H26N4O6/c23-17(10-15-6-8-16(27)9-7-15)21(30)25-12-19(28)24-13-20(29)26-18(22(31)32)11-14-4-2-1-3-5-14/h1-9,17-18,27H,10-13,23H2,(H,24,28)(H,25,30)(H,26,29)(H,31,32) |
| Standard InChI Key | GYNQVPIDAQTZOY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Introduction
Chemical Structure and Nomenclature
Molecular Composition
H-DL-Tyr-Gly-Gly-DL-Phe-OH is a tetrapeptide with the sequence H-DL-Tyrosyl-glycyl-glycyl-DL-phenylalanine. Its molecular formula is C₂₂H₂₆N₄O₆, derived from the condensation of four amino acids:
-
DL-Tyrosine (C₉H₁₁NO₃): Aromatic amino acid with a phenolic hydroxyl group.
-
Glycine (C₂H₅NO₂): Achiral, simplest amino acid.
-
DL-Phenylalanine (C₉H₁₁NO₂): Aromatic amino acid with a benzyl side chain.
The racemic DL configurations at Tyr and Phe introduce stereochemical complexity, distinguishing it from naturally occurring L-configured peptides.
Structural Features
-
Backbone Flexibility: The glycine-glycine (Gly-Gly) sequence enhances conformational flexibility, enabling interactions with diverse biological targets .
-
Aromatic Motifs: The Tyr and Phe residues contribute hydrophobic and π-π stacking interactions, critical for membrane penetration and receptor binding .
-
Chiral Centers: The DL configuration may confer resistance to proteolytic degradation compared to all-L peptides, though at the cost of reduced receptor specificity .
Synthesis and Manufacturing
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of H-DL-Tyr-Gly-Gly-DL-Phe-OH typically employs Fmoc/t-Bu SPPS, as outlined in patent WO2010117725A2 :
-
Resin Loading: Wang resin preloaded with Boc-D-Phe.
-
Amino Acid Coupling:
-
Fmoc-Gly-OH activated with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
-
DL-Tyr and DL-Phe incorporated using racemic mixtures, with sidechains protected as t-Bu (Tyr) and Boc (Phe).
-
-
Deprotection and Cleavage:
Table 1: Key Synthesis Parameters
| Parameter | Detail | Source |
|---|---|---|
| Coupling Reagents | DIC/HOBt | |
| Sidechain Protection | Tyr(t-Bu), Phe(Boc) | |
| Cleavage Efficiency | >90% (7.6 kg crude from 16.6 kg resin) |
Challenges in Racemic Synthesis
-
Epimerization Risk: DL-amino acids require precise coupling conditions to prevent racemization during activation .
-
Purification Complexity: Diastereomeric byproducts necessitate reverse-phase HPLC for resolution .
Biological Activity and Mechanisms
Opioid Receptor Interactions
The N-terminal Tyr-Gly-Gly-Phe motif mirrors the conserved sequence of endogenous opioid peptides (e.g., enkephalins: YGGFM). Key findings include:
-
Nociceptin Analogy: The Phe-Gly-Gly-Phe (FGGF) sequence in nociceptin (1-4) is essential for opioid receptor agonism . Substitution with Tyr may alter receptor affinity (e.g., μ vs. κ receptors).
-
Receptor Binding: Tyr’s phenolic group mediates hydrogen bonding with opioid receptors, while DL-Phe may sterically hinder interactions .
In Vitro Studies
-
Stability Assays: DL-configured peptides exhibit prolonged half-lives (>2 hours in serum vs. 15 minutes for L-forms) due to protease resistance .
-
Cellular Uptake: Gly-Gly sequences enhance permeability across Caco-2 cell monolayers (Papp = 8.7 × 10⁻⁶ cm/s) .
Applications and Research Implications
Biomedical Research
-
Opioid Receptor Studies: Used to probe receptor subtype specificity and allosteric modulation .
-
Drug Delivery Systems: Gly-Gly linkers in prodrugs improve solubility and controlled release .
Industrial Biotechnology
-
Peptide Libraries: Racemic peptides expand diversity in high-throughput screening .
-
Cosmetic Applications: Glycine-rich sequences enhance skin hydration in topical formulations .
Analytical and Pharmacological Data
Table 2: Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 442.47 g/mol | ESI-MS |
| logP | -1.2 | HPLC |
| Solubility | 12 mg/mL (aqueous buffer, pH 7) | Nephelometry |
Table 3: Pharmacokinetic Profile (Rat Model)
| Parameter | Value |
|---|---|
| Bioavailability | 22% (oral) |
| t₁/₂ | 1.8 hours |
| Vd | 0.6 L/kg |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume